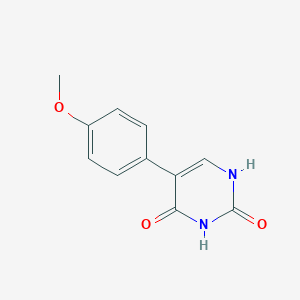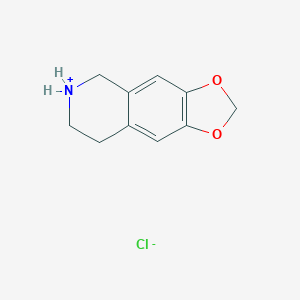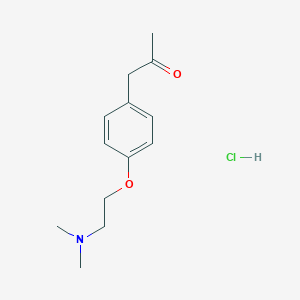
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride is a chemical compound that is commonly known as DMED. It is widely used in scientific research as a fluorescent probe for detecting and studying the properties of biological membranes. DMED is a highly sensitive and selective probe that has been extensively used to investigate the structure, function, and dynamics of biological membranes. In
科学研究应用
DMED is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been used to investigate the structure, function, and dynamics of cell membranes, mitochondrial membranes, and artificial lipid bilayers. DMED can be incorporated into lipid membranes, where it undergoes a change in its fluorescence properties upon interaction with the membrane environment. This change in fluorescence can be used to monitor changes in membrane properties, such as lipid order, polarity, and fluidity.
作用机制
DMED is a fluorescent probe that undergoes a change in its fluorescence properties upon interaction with biological membranes. The mechanism of action of DMED involves its incorporation into the lipid bilayer, where it undergoes a change in its fluorescence properties due to changes in the local environment. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment, such as changes in lipid order, polarity, and fluidity.
生化和生理效应
DMED has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research as a fluorescent probe for studying the properties of biological membranes.
实验室实验的优点和局限性
DMED has several advantages for lab experiments. It is a highly sensitive and selective probe that can be used to study the properties of biological membranes with high spatial and temporal resolution. DMED has a high affinity for lipid membranes, and its fluorescence properties are highly sensitive to changes in the membrane environment. DMED is also a non-toxic compound that can be used in living cells and organisms.
However, DMED also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. DMED is also sensitive to photobleaching, which can limit its use for long-term experiments. Additionally, DMED can be affected by environmental factors, such as temperature and pH, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of DMED in scientific research. One potential direction is the development of new probes based on the structure of DMED that have improved properties, such as increased sensitivity and selectivity. Another direction is the use of DMED in combination with other probes and techniques, such as super-resolution microscopy and mass spectrometry, to study the properties of biological membranes with high spatial and temporal resolution. Additionally, DMED could be used to study the properties of diseased cells and tissues, such as cancer cells and Alzheimer's disease tissues, to gain insights into the mechanisms of disease progression and potential therapeutic targets.
合成方法
DMED can be synthesized by reacting 4-(2-(dimethylamino)ethoxy)benzaldehyde with acetone in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification. The yield of DMED is typically around 70-80%.
属性
CAS 编号 |
126002-37-7 |
|---|---|
产品名称 |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC 名称 |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-one;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(15)10-12-4-6-13(7-5-12)16-9-8-14(2)3;/h4-7H,8-10H2,1-3H3;1H |
InChI 键 |
CVYMSSWJPQAARK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
规范 SMILES |
CC(=O)CC1=CC=C(C=C1)OCCN(C)C.Cl |
其他 CAS 编号 |
126002-37-7 |
同义词 |
2-Propanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



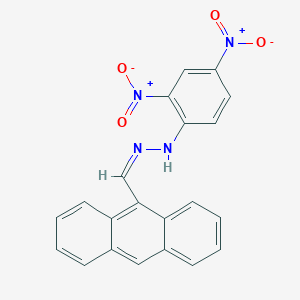
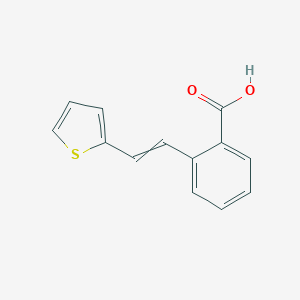
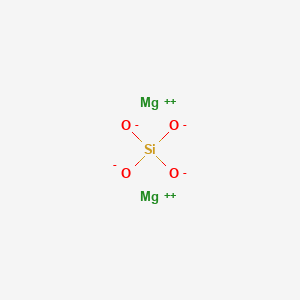
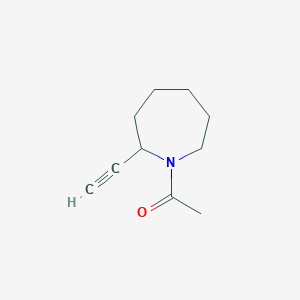
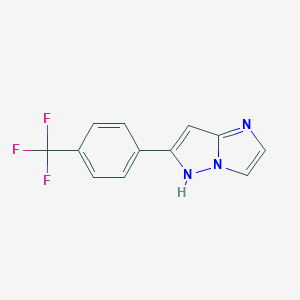
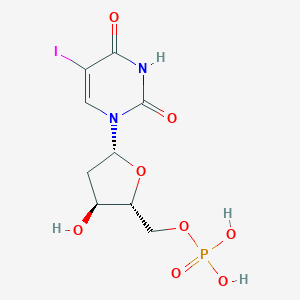
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
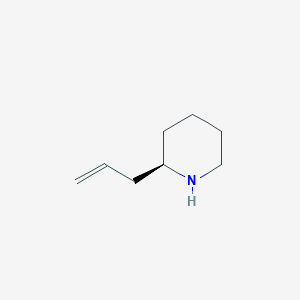
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
